molecular formula C23H14ClNO4 B2533203 (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione CAS No. 712307-82-9

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione

Cat. No.: B2533203
CAS No.: 712307-82-9
M. Wt: 403.82
InChI Key: CRPPIWYPKOKEOO-AQTBWJFISA-N
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Description

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione is a synthetic organic compound that belongs to the class of chroman derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chroman-2,4-dione core with a benzoyl and chlorophenyl substituent, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione typically involves the condensation of a chroman-2,4-dione derivative with a benzoyl-4-chlorophenylamine. The reaction is usually carried out under mild conditions, using a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the purification of the compound may be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The benzoyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: The compound may have potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity and produce a biological effect.

Comparison with Similar Compounds

Similar Compounds

    Chroman-2,4-dione derivatives: These compounds share the same core structure but differ in their substituents.

    Benzoyl-4-chlorophenylamine derivatives: These compounds have similar substituents but different core structures.

Uniqueness

(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione is unique due to its specific combination of a chroman-2,4-dione core with a benzoyl and chlorophenyl substituent. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[(2-benzoyl-4-chlorophenyl)iminomethyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-13-18-22(27)16-8-4-5-9-20(16)29-23(18)28/h1-13,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUCSLMKBFRYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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